molecular formula C10H6N2O B2909642 5-Hydroxyquinoline-3-carbonitrile CAS No. 1261577-22-3

5-Hydroxyquinoline-3-carbonitrile

Cat. No.: B2909642
CAS No.: 1261577-22-3
M. Wt: 170.171
InChI Key: OFWJAZNSMSFYCE-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-3-carbonitrile ( 1261577-22-3) is an organic compound with the molecular formula C 10 H 6 N 2 O and a molecular weight of 170.17 g/mol. This high-purity compound is offered with a specification of 95% and is provided as a solid that should be stored sealed in a dry environment at room temperature. Quinoline-3-carbonitrile derivatives are a significant class of compounds in medicinal chemistry research. Structural analogs, particularly those with the carbonitrile group at the 3-position of the quinoline scaffold, have been investigated as potential therapeutic agents. Notably, such derivatives have shown promise as inhibitors of the cholinesterase enzymes, which are key targets in the search for treatments for neurodegenerative diseases like Alzheimer's . Related compounds have also been explored for their antitumor properties against various human carcinoma cell lines . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. The compound is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13/h1-4,6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWJAZNSMSFYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#N)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and subsequent functionalization to introduce the hydroxyl and cyano groups .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ catalysts and conditions that enhance yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to achieve greener production processes .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Hydroxyquinoline-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The hydroxyl and cyano groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

5-Bromoquinoline-3-carbonitrile
  • Molecular Formula : C₁₀H₅BrN₂
  • Molecular Weight : 237.07 g/mol
  • Key Differences : Replaces the hydroxyl group with bromine at position 5.
  • Implications :
    • Bromine’s electron-withdrawing nature increases reactivity in substitution reactions compared to the hydroxyl group .
    • Lower solubility in polar solvents due to the absence of hydrogen-bonding capability.
    • Used as a synthetic intermediate in cross-coupling reactions .
5-Hydroxyisoquinoline-3-carbonitrile
  • Molecular Formula : C₁₀H₆N₂O
  • Molecular Weight : 170.17 g/mol
  • Key Differences: Isoquinoline core (benzene fused to pyridine at C1–C2) vs. quinoline (benzene fused to pyridine at C2–C3).
  • Implications :
    • Altered aromaticity and electronic distribution affect binding interactions in biological systems.
    • Requires storage at 2–8°C , suggesting sensitivity to degradation under ambient conditions .
4-Hydroxy-5-methoxyquinoline-3-carbonitrile
  • Molecular Formula : C₁₁H₈N₂O₂
  • Molecular Weight : 200.19 g/mol
  • Key Differences : Additional methoxy (-OCH₃) at position 5 and hydroxyl at position 4.
  • Boiling point (353.867°C) and density (1.328 g/cm³) are higher than simpler analogs . Studied in medicinal chemistry for kinase inhibition applications .
7-Fluoro-3-Quinolinecarbonitrile
  • Molecular Formula : C₁₀H₅FN₂
  • Molecular Weight : 172.16 g/mol
  • Key Differences : Fluorine substituent at position 6.
  • Implications: Fluorine’s electron-withdrawing effect stabilizes the quinoline ring, improving metabolic stability. Increased lipophilicity compared to hydroxylated analogs, favoring blood-brain barrier penetration .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Trends Storage Conditions
5-Hydroxyquinoline-3-carbonitrile ~170.17 Not reported Moderate (polar solvents) Likely 2–8°C (inferred)
5-Bromoquinoline-3-carbonitrile 237.07 Not reported Low (non-polar solvents) Ambient stable
4-Hydroxy-5-methoxyquinoline-3-carbonitrile 200.19 353.867 Low (lipophilic) Not specified
5-Hydroxyisoquinoline-3-carbonitrile 170.17 Not reported Moderate 2–8°C

Biological Activity

5-Hydroxyquinoline-3-carbonitrile is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H6N2O
  • Molecular Weight : 174.17 g/mol
  • IUPAC Name : this compound

This compound features a hydroxyl group at the 5-position and a carbonitrile group at the 3-position, contributing to its unique reactivity and biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Quinoline derivatives, including 5-hydroxyquinoline compounds, have demonstrated significant antimicrobial properties. The mechanism often involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. Studies have shown that derivatives can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

2. Anticancer Activity

Research indicates that quinoline derivatives exhibit promising anticancer properties. For instance, studies on various cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation. A notable study reported that certain derivatives had IC50 values below 1 μM against HeLa cervical cancer cells when complexed with transition metals like Cu(II) .

Cell Line IC50 (μM) Mechanism of Action
HeLa<1Caspase-dependent apoptosis
A5494Cell cycle arrest
MCF-72ROS generation

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in chronic inflammation associated with cancer progression .

The biological effects of this compound are primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : It inhibits key enzymes involved in DNA replication and cell signaling.
  • Metal Complexation : The formation of metal complexes enhances its cytotoxicity against cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptotic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various quinoline derivatives highlighted that this compound exhibited potent activity against multi-drug resistant bacterial strains. The compound's effectiveness was attributed to its structural features that facilitate interaction with bacterial DNA .

Case Study 2: Anticancer Properties

In vitro studies on HeLa cells demonstrated that treatment with metal complexes of this compound resulted in significant cell death through apoptosis pathways. The study concluded that modifications at the hydroxyl position could enhance anticancer activity .

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